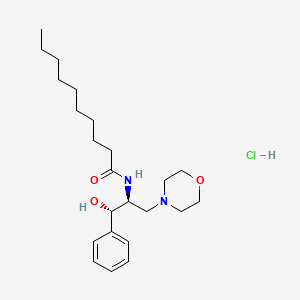
L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanamide, N-[(1S,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a decanamide group attached to a hydroxy-phenylethyl moiety, which is further linked to a morpholinylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Decanamide, N-[(1S,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hydroxy-Phenylethyl Intermediate: This step involves the reaction of a phenylacetic acid derivative with a suitable reducing agent to form the hydroxy-phenylethyl intermediate.
Attachment of the Morpholinylmethyl Group: The hydroxy-phenylethyl intermediate is then reacted with morpholine in the presence of a suitable catalyst to attach the morpholinylmethyl group.
Formation of the Decanamide Group: Finally, the resulting intermediate is reacted with decanoic acid or its derivatives under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of Decanamide, N-[(1S,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Decanamide, N-[(1S,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The phenyl ring and morpholinylmethyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Decanamide, N-[(1S,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Decanamide, N-[(1S,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]- involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and morpholinylmethyl groups play a crucial role in its binding to target proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Decanamide, N-[(1S,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]- can be compared with other similar compounds, such as:
Decanamide, N-[(1R,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-: This compound has a similar structure but differs in the stereochemistry of the hydroxy-phenylethyl group.
Decanamide, N-[(1S,2S)-2-hydroxy-1-(4-piperidinylmethyl)-2-phenylethyl]-: This compound has a piperidinylmethyl group instead of a morpholinylmethyl group, leading to different chemical and biological properties.
Propiedades
Fórmula molecular |
C23H39ClN2O3 |
|---|---|
Peso molecular |
427 g/mol |
Nombre IUPAC |
N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m0./s1 |
Clave InChI |
HVJHJOYQTSEKPK-IUQUCOCYSA-N |
SMILES isomérico |
CCCCCCCCCC(=O)N[C@@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O.Cl |
SMILES canónico |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Chloro-10,11-dihydro-5H-dibenzo[b,d]azepine](/img/structure/B1506814.png)

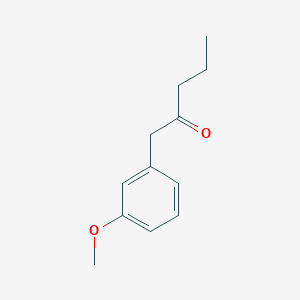
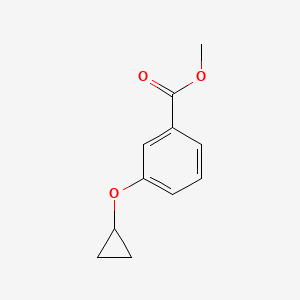
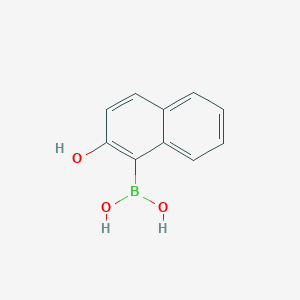
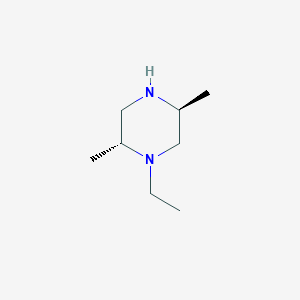
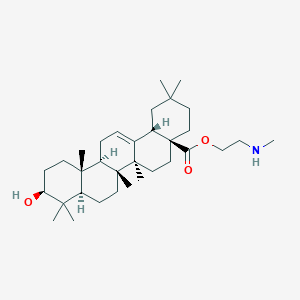
![ACETAMIDE,2-[PHENYLBENZYLAMINO]-](/img/structure/B1506852.png)
![3-Amino-4-{[(2,4-dimethoxyphenyl)methyl]amino}benzonitrile](/img/structure/B1506854.png)
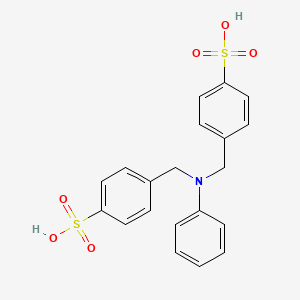
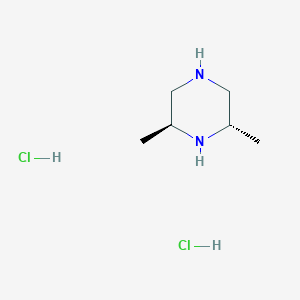
![D-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-sulfo-](/img/structure/B1506870.png)
